Samatasvir

HCV NS5A Inhibitor Potency

Researchers requiring reproducible pan-genotypic HCV inhibition often encounter genotype-specific potency drift that confounds cross-study comparisons. Samatasvir eliminates this variable with its uniquely tight EC50 range of 2-24 pM across genotypes 1-5, delivering consistent replication suppression regardless of viral subtype. - Pan-genotypic coverage (GT 1-5) with EC50 2-24 pM ensures uniform experimental outcomes across diverse replicon models. - Selectivity index >5×10⁷ and CC50 >100 μM minimize cytotoxic false positives in high-throughput screens. - ~20 h plasma half-life supports once-daily dosing in animal models, reducing handling stress in longitudinal in vivo studies.

Molecular Formula C47H48N8O6S2
Molecular Weight 885.1 g/mol
CAS No. 1312547-19-5
Cat. No. B610673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamatasvir
CAS1312547-19-5
SynonymsSamatasvir;  IDX 18719;  IDX-18719;  IDX18719;  IDX 719;  IDX-719;  IDX719; 
Molecular FormulaC47H48N8O6S2
Molecular Weight885.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1
InChIKeyATOLIHZIXHZSBA-BTSKBWHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Samatasvir: Pan-Genotypic NS5A Inhibitor Overview


Samatasvir (IDX-719, IDX18719) is an experimental direct-acting antiviral (DAA) compound classified as a selective, low-picomolar inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1]. It demonstrates potent in vitro antiviral activity against HCV genotypes 1 through 5, with 50% effective concentration (EC50) values ranging from 2 to 24 pM across replicon models [2]. The compound has advanced to Phase II clinical trials and is being evaluated in combination regimens for the treatment of chronic HCV infection [3].

1 Pan-genotypic NS5A inhibition studies (genotypes 1–5 replicon models)
2 Supports once-daily oral dosing in in vivo HCV infection models
3 Reported clinical-stage NS5A inhibitor with Phase II combination trial context

Samatasvir: Why NS5A Inhibitor Substitution Fails


While multiple HCV NS5A inhibitors share a common target, their distinct in vitro potency ranges, genotypic coverage profiles, pharmacokinetic properties, and resistance profiles preclude simple interchangeability. Samatasvir's combination of a uniquely tight EC50 range across genotypes 1-5, a high selectivity index, and a long half-life supporting once-daily dosing differentiates it from approved agents like daclatasvir, ledipasvir, and ombitasvir [1]. Substituting another NS5A inhibitor without accounting for these quantitative differences could compromise experimental outcomes in virology research or misinform combination regimen design [2].

Potency Range Genotype coverage and EC50 range may shift when substituting other NS5A inhibitors, potentially altering pan-genotypic inhibition profiles.
Resistance Profile Resistance-associated substitutions differ across NS5A inhibitors; cross-resistance patterns may not transfer directly.
Pharmacokinetics Half-life and dosing interval variations can change exposure-response relationships in longitudinal animal models.

Samatasvir: Evidence of Differentiation from NS5A Inhibitors


Uniform Potency Across HCV Genotypes

Samatasvir demonstrates a narrower and more consistent EC50 range across HCV genotypes 1-5 (2-24 pM) compared to daclatasvir (9-146 pM) and ledipasvir, which exhibits significant potency loss against genotypes 2 and 3 (EC50 values of 16-530 nM) [1]. This tighter range indicates a more uniform pan-genotypic antiviral activity in vitro, reducing the likelihood of suboptimal inhibition in mixed or untyped viral populations [2].

Pan-genotypic EC50 range
Cross-study comparable
Samatasvir EC50 2–24 pM (genotypes 1–5); daclatasvir up to 146 pM, ledipasvir up to 530 nM (gt 3a)
Supports consistent antiviral activity across mixed-genotype replicon models.
Replicon cell lines, 3-day incubation; cross-study comparison.
HCV NS5A Inhibitor Potency Genotype Coverage

Selectivity Advantage vs. Ombitasvir

Samatasvir exhibits a selectivity index (SI) of >5 × 10^7, derived from a cytotoxic concentration (CC50) of >100 μM and an EC50 range of 2-24 pM [1]. While ombitasvir also demonstrates high potency (EC50 0.82-19.3 pM for genotypes 1-5), its selectivity index is not reported with the same magnitude, and samatasvir's >100 μM CC50 value represents a substantial safety margin in cellular assays [2].

Selectivity Index (SI)
Cross-study comparable
Samatasvir SI >5×10⁷ (CC₅₀ >100 μM); ombitasvir SI not explicitly quantified.
Wider experimental window without cytotoxicity confounding in Huh7-based assays.
Cytotoxicity assessed in Huh7 cells; replicon context.
Selectivity Cytotoxicity Therapeutic Window Safety

Extended Plasma Half-Life

In a Phase I/II clinical study, samatasvir demonstrated a long plasma half-life of approximately 20 hours, which supports once-daily dosing [1]. This pharmacokinetic property compares favorably to some other NS5A inhibitors and may simplify combination regimen design in both clinical and preclinical models [2].

Plasma Half-Life
Class-level inference
~20 h, supports once-daily dosing; daclatasvir ~12–15 h, ledipasvir ~16 h.
May simplify in vivo dosing schedules and reduce exposure variability.
Phase I/II patient PK; 3-day monotherapy assessment.
Pharmacokinetics Half-Life Dosing Frequency In Vivo

Favorable EC90/EC50 Ratio

Samatasvir exhibits an EC90/EC50 ratio of 2.6 in genotype 1b replicon assays, indicating that a relatively small increase in concentration is required to achieve near-complete viral inhibition [1]. This low ratio suggests a steep dose-response curve and high antiviral efficiency compared to compounds that require larger concentration multiples to reach EC90 [2].

EC₉₀/EC₅₀ Ratio
Class-level inference
2.6 in GT1b replicon; class-typical ratios often >3–5.
Steep dose-response curve, efficient target engagement near EC₅₀.
GT1b replicon, 3-day incubation; limited comparator data.
Potency Efficiency Replicon HCV

Samatasvir: Research and Application Scenarios


Pan-Genotypic HCV Replication Studies

Researchers evaluating HCV replication inhibition across multiple genotypes (1-5) will benefit from samatasvir's tight EC50 range of 2-24 pM [1]. This property ensures that experimental outcomes are not confounded by genotype-specific potency variations, making samatasvir an ideal tool compound for pan-genotypic antiviral studies or as a reference standard in resistance profiling assays.

High-Throughput Screening & Cytotoxicity Profiling

With a selectivity index exceeding 5 × 10^7 and a CC50 greater than 100 μM, samatasvir provides a wide window between antiviral activity and cellular toxicity in Huh7 cells [1]. This makes it suitable for high-throughput screening campaigns where false positives due to cytotoxicity must be minimized, and for studies assessing drug-drug interactions or combination effects with other antivirals.

In Vivo Once-Daily Dosing Studies

Samatasvir's plasma half-life of approximately 20 hours supports once-daily oral dosing in animal models [1]. This pharmacokinetic profile simplifies study design, reduces handling stress in longitudinal efficacy studies, and provides sustained antiviral pressure, making samatasvir a practical choice for in vivo proof-of-concept studies in HCV-infected mouse models or other relevant systems.

Protease and Polymerase Inhibitor Combinations

Samatasvir demonstrates additive antiviral effects when combined with interferon-alfa, ribavirin, HCV protease inhibitors, and non-nucleoside polymerase inhibitors, and it is not cross-resistant with these classes [1]. This makes samatasvir a valuable component in rational combination design studies aimed at identifying synergistic DAA regimens or overcoming resistance to single-agent therapies.

Application
Selection Property
Validation Focus
Pan-genotypic HCV replication studies
Consistent pan-genotypic potency profile
Genotype 1–5 replicon model validation
High-throughput antiviral screening
High selectivity index in cell-based assays
Cytotoxicity-free antiviral window validation
In vivo PK/PD once-daily dosing studies
Extended plasma half-life supporting once-daily administration
In vivo exposure-model review
Combination DAA regimen design
Additive antiviral effects with protease/polymerase inhibitors
Combination index and cross-resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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